Benzyl tosylate

Overview

Description

Benzyl tosylate (C₆H₅CH₂OTs, CAS 1024-41-5) is a sulfonate ester derived from benzyl alcohol and p-toluenesulfonyl chloride. With a molecular weight of 262.32 g/mol, it serves as a versatile electrophile in organic synthesis due to its stable leaving group (tosylate, TsO⁻) and compatibility with diverse reaction conditions . It is commonly employed in cross-coupling reactions, nucleophilic substitutions, and stereoselective olefinations . Its synthesis often involves anion exchange between benzyl bromides and silver tosylate, achieving high yields (>80%) .

Mechanism of Action

Target of Action

Benzyl tosylate primarily targets alcohol groups in organic compounds . It transforms these alcohol groups into sulfonic esters, creating what is termed an organic tosylate .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution reactions . In these reactions, this compound acts as an excellent leaving group due to the resonance delocalization of the developing negative charge on the leaving oxygen .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of certain molecules. For instance, it has been used in the laboratory synthesis of isopentenyl diphosphate , a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene . This process involves first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .

Result of Action

The result of this compound’s action is the transformation of alcohol groups into more reactive leaving groups, enabling further chemical reactions. For example, in the synthesis of isopentenyl diphosphate, the tosylate group is displaced by an inorganic pyrophosphate nucleophile .

Biochemical Analysis

Biochemical Properties

Benzyl tosylate is known to participate in biochemical reactions as a leaving group . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely due to the resonance delocalization of the developing negative charge on the leaving oxygen .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a leaving group in nucleophilic substitution reactions . It can bind with biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is likely involved in metabolic pathways related to its role as a leaving group in nucleophilic substitution reactions . It may interact with enzymes or cofactors during these reactions, potentially affecting metabolic flux or metabolite levels.

Biological Activity

Benzyl tosylate, a compound derived from benzyl alcohol and tosyl chloride, serves as an important intermediate in organic synthesis, particularly in the context of biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

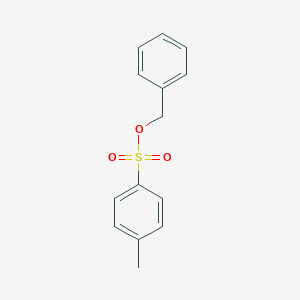

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a tosyl moiety. Its chemical structure can be represented as follows:

Where "OTs" denotes the tosyl (tosylate) group. This structure contributes to its reactivity in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to participate in nucleophilic substitution reactions. The reactivity of the tosylate group allows for the formation of various derivatives that can interact with biological targets.

- Nucleophilic Substitution : The tosylate group is a good leaving group, facilitating the substitution of the benzyl moiety with various nucleophiles. This property is crucial for synthesizing biologically active compounds.

- Influence of Substituents : The presence of electron-withdrawing groups on the aromatic ring enhances the reactivity of benzyl tosylates. For instance, compounds substituted with nitro or halogen groups show improved nucleophilic substitution rates due to increased electrophilicity .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound derivatives. A series of synthesized compounds based on this compound were evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division.

- Case Study : In one study, derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the this compound structure significantly enhanced antiproliferative activity. For example, compounds with electron-withdrawing substituents showed IC50 values comparable to established chemotherapeutics like combretastatin A-4 .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 20 | Moderate Antiproliferative |

| Nitro Derivative | 5 | Strong Antiproliferative |

| Halogen Derivative | 10 | Strong Antiproliferative |

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. The compound's ability to form stable adducts with enzymes has been documented.

Scientific Research Applications

Synthesis and Reactivity

Benzyl tosylate can be synthesized through the reaction of benzyl alcohol with tosyl chloride in the presence of a base such as pyridine. This reaction typically yields high purity products suitable for further transformations. The reactivity of this compound is influenced by substituents on the benzene ring, which can either enhance or diminish its electrophilic character.

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Reaction Product | Yield (%) | Reference |

|---|---|---|---|

| Chloride ion | Benzyl chloride | Varies | |

| Iodide ion | Benzyl iodide | Varies | |

| Amines | Benzyl amine derivatives | Varies | |

| Grignard reagents | Benzyl alcohol derivatives | Varies |

Mechanistic Studies

This compound has been extensively studied to understand solvolysis mechanisms. The rates of solvolysis for various substituted benzyl tosylates have been analyzed using the Yukawa–Tsuno equation, revealing insights into the effects of electron-donating and withdrawing groups on reaction kinetics.

Case Study: Solvolysis Rates

In a study examining the solvolysis rates of substituted benzyl tosylates in 80% aqueous acetone, it was found that electron-withdrawing groups significantly accelerated the reaction rates compared to electron-donating groups. This observation supports the hypothesis that resonance stabilization plays a crucial role in the transition state during solvolysis .

Applications in Catalysis

This compound is utilized as a substrate in catalytic reactions, particularly in the synthesis of functionalized compounds. For example, it has been employed in reactions involving transition metal catalysts to produce complex organic molecules.

Table 2: Catalytic Reactions Involving this compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Benzyl tosylate undergoes Sₙ2 reactions with various nucleophiles, facilitated by the tosylate group’s strong leaving ability. The reaction kinetics and yields depend on the nucleophile’s strength and steric factors.

Key Findings:

-

Halogen Exchange : Treatment with halide ions (Cl⁻, Br⁻, I⁻) produces benzyl halides. Electron-withdrawing substituents on the benzene ring enhance reactivity (e.g., 4-nitrothis compound reacts with Cl⁻ to yield 4-nitrobenzyl chloride in 52% yield, whereas unsubstituted this compound gives benzyl chloride in 30–35% yield) .

-

Amine Alkylation : Reaction with amines forms benzylamines. For example, this compound reacts with dimethylamine to yield benzyldimethylamine in 75% efficiency under basic conditions.

-

Grignard Reagents : this compound reacts with Grignard reagents (e.g., RMgX) to form extended alkylbenzenes, with yields exceeding 60% in THF.

Table 1: Substituent Effects on Nucleophilic Substitution Yields

| Substituent on this compound | Product | Yield (%) | Reference |

|---|---|---|---|

| -NO₂ (para) | 4-Nitrobenzyl Cl | 52 | |

| -Br (para) | 4-Bromobenzyl Cl | 35 | |

| -H (unsubstituted) | Benzyl Cl | 30 | |

| -CF₃ (para) | 4-Trifluoromethyl benzyl I | 49 |

Transition Metal-Catalyzed Reactions

This compound participates in cross-coupling reactions under palladium catalysis, enabling access to complex fluorinated olefins.

Palladium-Catalyzed Difluoroolefination:

-

Mechanism : Oxidative addition of Pd(0) into the C–OTs bond, followed by β-fluoride elimination, produces gem-difluoroolefins. PdI₂/DPPP (bidentate ligand) and Zn reductant in DMA at 80°C yield up to 92% .

-

Substrate Scope : Reactions tolerate electron-donating (e.g., -OMe) and electron-withdrawing groups (e.g., -CF₃), with heterocycles (pyridine, quinoline) achieving >80% yields .

Table 2: Yields in Palladium-Catalyzed Olefination

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-CF₃-benzyl tosylate | gem-Difluoro-2-CF₃ styrene | 92 | |

| 3-Pyridinyl-benzyl tosylate | 3-Pyridinyl-difluoroolefin | 85 | |

| 4-OMe-benzyl tosylate | 4-Methoxy-difluoroolefin | 72 |

β-Elimination Reactions

Under basic conditions, this compound undergoes elimination to form styrenes.

-

Base-Dependent Pathways : Strong bases (e.g., KOtBu) promote β-hydrogen elimination. For example, 4-CF₃-benzyl tosylate eliminates to form 4-CF₃-styrene in 36% yield alongside protonation byproducts .

-

Isotopic Studies : Reactions in D₂O confirm Pd(0) mediates C–OTs bond cleavage rather than C–F bond activation .

Oxidative Deprotection

This compound derivatives are cleaved oxidatively to yield carbonyl compounds:

-

Ozone-Mediated Cleavage : Ozone in CH₂Cl₂/MeOH converts benzyl ethers to benzoic esters or acids .

-

Radical Catalysis : Nitroxyl radicals (e.g., TEMPO) with phenyl iodonium bis(trifluoroacetate) (PIFA) deprotect benzyl groups at ambient temperature, yielding ketones or aldehydes in >80% efficiency .

Unconventional Reactivity

-

Grignard Additions : this compound reacts with organocuprates (R₂CuLi) to form 1,2-diarylethanes in 55–70% yields, with retention of configuration.

-

Photochemical Reactions : UV irradiation in the presence of anthracene derivatives induces [4+2] cycloadditions, producing polycyclic aromatic hydrocarbons .

Mechanistic Insights

-

Leaving Group Ability : The tosylate group (pKa ≈ -6) outperforms mesylates in polar aprotic solvents due to better charge dispersion .

-

Solvent Effects : DMA and DMF enhance Pd-catalyzed reactions by stabilizing Pd intermediates, whereas THF favors Sₙ2 pathways .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and eliminations makes it indispensable in synthetic organic chemistry. Its reactivity profile is highly tunable via substituent effects and catalyst choice, enabling applications in pharmaceuticals, materials science, and fluorocarbon synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for benzyl tosylate, and how can reaction yields be optimized?

this compound is typically synthesized via the reaction of benzyl alcohol with p-toluenesulfonyl chloride (TsCl) in dichloromethane or similar aprotic solvents. A methodological approach involves:

- Reagent ratios : Use TsCl in 1.2–1.5 molar equivalents to benzyl alcohol to minimize unreacted starting material .

- Catalytic additives : DMAP (4-dimethylaminopyridine) or TEA (triethylamine) accelerates tosylation by scavenging HCl .

- Workup : Purify via recrystallization (e.g., using ethyl acetate/hexane) to isolate white crystalline this compound (yields ~53% under optimized conditions) .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Low yields may result from moisture ingress or insufficient mixing.

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound requires stringent handling due to its reactivity and stability concerns:

- Storage : Store at –20°C in the dark to prevent decomposition, as light and heat accelerate degradation .

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers verify the identity and purity of this compound post-synthesis?

- Spectroscopic analysis :

- Physical properties : Validate melting point (138–139°C) and compare with literature values .

Advanced Research Questions

Q. How does the resonance stabilization of the benzyl cation influence the solvolysis kinetics of this compound?

this compound undergoes solvolysis via an SN1 mechanism , where the rate-determining step involves formation of a resonance-stabilized benzyl carbocation. Key considerations:

- Kinetic studies : Rate constants (e.g., in aqueous ethanol) are significantly higher for this compound compared to phenyl tosylate due to carbocation stability .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzyl ring reduce solvolysis rates by destabilizing the carbocation intermediate .

- Experimental design : Use conductivity measurements or isotopic labeling (e.g., D2O) to track carbocation formation .

Q. How should researchers address contradictory data in atom economy (AE) comparisons of this compound with other benzyl electrophiles?

this compound exhibits a lower AE (45%) compared to benzyl chloride (68%) or acetate (62%) in cross-coupling reactions . To resolve contradictions:

- Contextualize AE : AE calculations assume 100% conversion, which may not reflect real-world catalytic inefficiencies (e.g., side reactions, incomplete purification) .

- Supplement with E-factor : Include environmental impact metrics (e.g., waste generation) for a holistic comparison .

- Case study : In palladium-catalyzed couplings, this compound’s lower AE is offset by its stability and ease of handling under ambient conditions .

Q. What strategies optimize this compound’s use in asymmetric catalysis or kinetic resolution?

- Chiral mediators : Pair this compound with chiral ligands (e.g., BINOL derivatives) to achieve enantioselective alkylation .

- Reaction monitoring : Use HPLC or chiral GC to track enantiomeric excess (ee) during kinetic resolutions .

- Temperature control : Maintain reactions at 0–5°C to suppress racemization and improve selectivity .

Q. Data Presentation and Analysis Guidelines

Q. How should researchers present kinetic data for this compound reactions in publications?

- Tabulate rate constants : Include substrate conversions, temperature, and solvent effects (Table 1, ).

- Graphical trends : Plot ln(rate) vs. 1/T (Arrhenius plot) to derive activation parameters .

- Statistical validation : Report standard deviations from triplicate trials and use ANOVA for comparative studies .

Q. What methodologies validate the stability of this compound in long-term storage?

Comparison with Similar Compounds

Comparison with Similar Benzyl Electrophiles

Reactivity and Atom Economy in Cross-Coupling Reactions

Benzyl tosylate’s atom economy (AE) in palladium-catalyzed cross-couplings with phenylboronic acid (PhB(OH)₂) is comparatively low (45%), underperforming benzyl chloride (68%), benzyl acetate (62%), and benzyl bromide (57%) . This lower AE arises from the heavier tosylate leaving group, which increases molecular weight without contributing to the desired product.

Table 1: Atom Economy of Benzyl Electrophiles in Cross-Coupling Reactions

| Compound | Atom Economy (AE) |

|---|---|

| Benzyl chloride | 68% |

| Benzyl acetate | 62% |

| Benzyl bromide | 57% |

| Benzyl carbonate | 58% |

| This compound | 45% |

Reaction Yields and Byproduct Formation

In selenocyanate synthesis, this compound produces lower yields (~40–50%) compared to benzyl chlorides, with colloidal selenium as a byproduct. However, pre-distillation of tosylate mitigates this issue . Similarly, in P(NMe₂)₃-mediated olefinations, benzyl bromide outperforms tosylate in yield (84% vs. <70%) but produces a lower Z/E ratio (3:1 vs. 5:1 for tosylate) . This highlights a trade-off: tosylate favors stereoselectivity, while halides prioritize reactivity.

Stability and Solvolysis Rates

This compound exhibits superior solvolysis rates due to resonance stabilization of the benzyl cation intermediate. Its rate constant is orders of magnitude higher than phenyl tosylate, which forms unstable phenyl cations .

Table 2: Solvolysis and Stability Profiles

Critical Analysis of Trade-offs

Preparation Methods

Classical Synthesis Methods

Standard Tosylation Protocol

The most widely adopted method for synthesizing benzyl tosylate involves the reaction of benzyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. Pyridine is traditionally employed to neutralize the hydrochloric acid byproduct, facilitating the formation of the tosylate ester. The reaction proceeds via a two-step mechanism:

-

Activation of Tosyl Chloride : The base deprotonates benzyl alcohol, generating a benzoxide ion that attacks the electrophilic sulfur atom in tosyl chloride.

-

Elimination of Chloride : Displacement of the chloride ion yields this compound and a protonated base .

The general equation is:

Alternative Preparation Approaches

Benzyl Transfer Reagents

Recent advancements utilize 2-benzyloxy-1-methylpyridinium triflate (1 ) as a mild benzylating agent . This reagent facilitates benzyl ether formation under neutral conditions, circumventing the need for acidic or basic environments that may degrade sensitive substrates. The protocol involves:

-

In Situ Generation of Reagent : N-Methylation of 2-benzyloxypyridine (2 ) produces 1 , which is isolable or used directly .

-

Benzyl Transfer : Warming 1 in toluene releases an electrophilic benzyl species, which reacts with alcohols to form benzyl ethers or esters .

This method is particularly advantageous for substrates with acid-labile functional groups, achieving yields comparable to classical tosylation (85–93%) .

Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents like dimethylacetamide (DMA) enhance reaction rates in large-scale syntheses by stabilizing ionic intermediates . For instance, palladium-catalyzed reactions involving benzyl tosylates achieve 93% yields in DMA at 80°C . Conversely, nonpolar solvents like trifluorotoluene are preferred for moisture-sensitive reactions .

Catalytic Enhancements

The addition of sodium iodide (0.3 equiv.) in DMSO accelerates tosylate formation via a halide exchange mechanism, reducing reaction times from 24 hours to 6–8 hours . Catalytic systems employing PdI₂ and bidentate ligands (e.g., DPPP) further enable tandem transformations, such as difluoroolefination, without isolating intermediates .

Characterization and Analytical Techniques

Spectroscopic Identification

-

¹H NMR : Aromatic protons of the tosyl group resonate as doublets at δ 7.36 (d, J = 8.3 Hz) and 7.80 ppm (d, J = 8.3 Hz), while the benzyl methylene appears at δ 4.07 ppm (t, J = 6.7 Hz) .

-

Mass Spectrometry : The molecular ion peak at m/z 198.24 corresponds to the molecular formula C₁₃H₁₄O₃S.

-

IR Spectroscopy : Strong absorptions at 1360 cm⁻¹ (S=O stretch) and 1175 cm⁻¹ (C-O-S linkage) confirm the tosylate group .

Applications in Organic Synthesis

Nucleophilic Substitutions

This compound serves as a superior leaving group in SN₂ reactions, enabling the synthesis of benzyl amines and ethers. For example, treatment with sodium azide yields benzyl azide, a precursor to heterocycles .

Transition Metal-Catalyzed Reactions

Palladium-catalyzed difluoroolefination of benzyl tosylates produces gem-difluoroalkenes, valuable in medicinal chemistry. Optimized conditions (PdI₂/DPPP, Zn, DMA) afford up to 93% yield .

Protecting Group Strategies

The reagent 1 enables benzylation of sterically hindered alcohols under neutral conditions, preserving acid-sensitive motifs in natural product synthesis .

Properties

IUPAC Name |

benzyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHDZBAFUMEXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145039 | |

| Record name | Benzyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-41-5 | |

| Record name | Benzyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.